4-[(4-Methoxyphenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride
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Overview
Description
4-[(4-Methoxyphenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thian-4-amine core with a methoxyphenylmethyl substituent, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methoxyphenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride typically involves the following steps:
Formation of the Thian-4-amine Core: This can be achieved through the reaction of appropriate thian-4-amine precursors with methoxyphenylmethyl halides under basic conditions.
Introduction of the Methoxyphenylmethyl Group: The methoxyphenylmethyl group is introduced via nucleophilic substitution reactions, where the thian-4-amine core reacts with 4-methoxybenzyl chloride in the presence of a base such as sodium hydroxide.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and stringent quality control measures are essential to maintain consistency in industrial production.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methoxyphenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound to its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenylmethyl group, where nucleophiles replace the methoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thian-4-amine derivatives.
Substitution: Substituted thian-4-amine derivatives with various functional groups.
Scientific Research Applications
4-[(4-Methoxyphenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Methoxyphenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methoxyphenyl)amino]methyl-N,N-dimethylaniline
- 2-Methoxy-5-[(phenylamino)methyl]phenol
- 2-(Anilinomethyl)phenol
Uniqueness
4-[(4-Methoxyphenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its methoxyphenylmethyl group and thian-4-amine core provide a versatile framework for various chemical modifications and applications.
Properties
IUPAC Name |
4-[(4-methoxyphenyl)methyl]-1,1-dioxothian-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3S.ClH/c1-17-12-4-2-11(3-5-12)10-13(14)6-8-18(15,16)9-7-13;/h2-5H,6-10,14H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSAMFRYGBAPFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CCS(=O)(=O)CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.82 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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